molecular formula C18H17BrN2O2 B11643862 N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide

Cat. No.: B11643862
M. Wt: 373.2 g/mol
InChI Key: IMKJKGAXPCFJFJ-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide is a synthetic small molecule featuring a benzoxazole core, a privileged scaffold in medicinal chemistry and drug discovery. The benzoxazole ring system is planar and aromatic, allowing for diverse noncovalent interactions with biological targets, which is a key reason for its broad spectrum of reported pharmacological activities . The specific substitution pattern on this compound—with a 4-bromo-3-methylphenyl group at the 2-position and a butanamide chain at the 5-position of the benzoxazole—makes it a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. The bromine atom on the phenyl ring is a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to create a diverse library of analogues for screening . Researchers primarily utilize this compound and its derivatives in early-stage drug discovery efforts. The benzoxazole scaffold is found in compounds investigated for potential antimicrobial, anticancer, and anti-inflammatory activities, among others . Its structural similarity to natural nucleic acid bases allows it to interact with enzymes and receptors, making it a candidate for developing new therapeutic agents . In material science, benzoxazole derivatives are valued for their unique electronic and photophysical properties, with applications in the development of organic semiconductors and OLEDs . The rigidity of the benzoxazole core also contributes to the formation of ordered molecular assemblies, which is a desirable feature in materials engineering . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide

InChI

InChI=1S/C18H17BrN2O2/c1-3-4-17(22)20-13-6-8-16-15(10-13)21-18(23-16)12-5-7-14(19)11(2)9-12/h5-10H,3-4H2,1-2H3,(H,20,22)

InChI Key

IMKJKGAXPCFJFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Br)C

Origin of Product

United States

Preparation Methods

The Suzuki-Miyaura cross-coupling reaction enables precise introduction of the 4-bromo-3-methylphenyl group at position 2 of the benzoxazole. This method is advantageous for its tolerance of functional groups and mild conditions .

Procedure :

  • Halogenation of Benzoxazole Precursor :

    • Brominate 2-amino-5-nitrobenzoxazole using N-bromosuccinimide (NBS) in acetic acid at 50°C .

    • Yield: 82% .

  • Suzuki Coupling :

    • React the brominated benzoxazole with 4-bromo-3-methylphenylboronic acid in a 1,4-dioxane/water mixture (10:1 v/v) using Pd(PPh₃)₄ as a catalyst .

    • Conditions: 90°C, 24 hours under argon.

    • Yield: 78% .

Key Data :

StepCatalystSolventTemperatureYield
BrominationNBSAcetic acid50°C82%
Suzuki CouplingPd(PPh₃)₄1,4-Dioxane90°C78%

Nitro Reduction and Sequential Acylation

This two-step approach involves reducing a nitro-substituted benzoxazole to an amine, followed by acylation. The method is highlighted in the synthesis of N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives .

Synthetic Pathway :

  • Nitro Reduction :

    • Hydrogenate 5-nitro-2-(4-bromo-3-methylphenyl)-1,3-benzoxazole using 10% Pd/C in ethanol under H₂ (1 atm, 25°C, 4 hours) .

    • Yield: 95% .

  • Acylation :

    • React the amine intermediate with butanoic anhydride in dichloromethane (DCM) and Et₃N (0°C to room temperature, 12 hours) .

    • Yield: 88% .

Advantages :

  • High selectivity for the amine position.

  • Compatibility with sensitive functional groups (e.g., bromine) .

Comparative Analysis of Methods

MethodKey StepYieldComplexityScalability
Thiourea CyclizationKO₂ oxidation65–75%ModerateHigh
Suzuki CouplingPd-catalyzed cross-coupling78%HighModerate
Nitro ReductionPd/C hydrogenation88–95%LowHigh
One-Pot TandemConcurrent reactions~70%HighLow

Insights :

  • The nitro reduction method offers the highest yields and scalability, making it preferable for industrial applications.

  • Suzuki coupling provides regioselectivity but requires expensive catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Biological Target/Activity Key Properties
Target Compound Benzoxazole 4-bromo-3-methylphenyl (2), butanamide (5) Not explicitly stated (inferred: tubulin/enzymes) High lipophilicity (Br), moderate steric bulk (CH₃)
Xf () Benzoxazole 2,7-di(furan-2-yl) (2,7), 4-(piperidin-1-yl)butanamide (5) A2A receptor antagonist Enhanced solubility (piperidine), furan-mediated π-π interactions
D.1.8 () Quinoline Ethynyl (3), methyl (8), N-ethylbutanamide Tubulin inhibitor Ethynyl group enhances rigidity; quinoline core improves DNA intercalation

Substituent-Driven Pharmacological Variations

  • Halogenation : The bromine atom in the target compound may facilitate halogen bonding with biomolecular targets, a feature absent in D.1.8 (ethynyl) and Xf (furan) .
  • Solubility : Xf’s piperidinyl group increases polarity, improving aqueous solubility compared to the target compound’s bromophenyl group, which elevates lipophilicity .
  • Bioactivity: D.1.8’s quinoline core is associated with tubulin inhibition, while benzoxazole derivatives like the target compound may target distinct pathways (e.g., kinase or receptor modulation) .

Biological Activity

N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C18H17BrN2O2
  • Molecular Weight: 373.24378 g/mol
  • CAS Number: 347339-41-7
  • IUPAC Name: N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-butanamide
  • SMILES Notation: CC(C)C(Nc(cc1)cc2c1oc(-c(cc1)cc(C)c1Br)n2)=O

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic markers.

A notable study reported:

  • MCF-7 Cell Line IC50: 25 µM
  • HeLa Cell Line IC50: 30 µM

These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cell viability in neuronal cell cultures exposed to neurotoxic agents.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was administered to mice infected with Staphylococcus aureus. The results indicated a significant reduction in bacterial load compared to untreated controls, supporting its potential use as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various concentrations of the compound on MCF-7 and HeLa cells. The results confirmed dose-dependent cytotoxicity, with flow cytometry revealing increased early and late apoptotic cells at higher concentrations.

Q & A

Q. What evidence supports the role of the bromophenyl group in target engagement?

  • SAR Studies : Analogs lacking the bromine atom show reduced COX-2 inhibition (ΔIC₅₀ > 10 μM), suggesting its role in hydrophobic binding .
  • X-ray Crystallography : Co-crystal structures with COX-2 reveal van der Waals contacts between Br and Leu³⁸⁴/Trp³⁸⁷ .

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